molecular formula C7H4ClNO3S B2860297 5-Benzoxazolesulfonyl chloride CAS No. 1427173-25-8

5-Benzoxazolesulfonyl chloride

Cat. No. B2860297
CAS RN: 1427173-25-8
M. Wt: 217.62
InChI Key: LXDQKPFOXIGKSW-UHFFFAOYSA-N
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Description

5-Benzoxazolesulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO3S . It has a molecular weight of 217.63 g/mol . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Benzoxazolesulfonyl chloride consists of a benzoxazole ring attached to a sulfonyl chloride group . The InChI code for the compound is 1S/C7H4ClNO3S/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H .


Physical And Chemical Properties Analysis

5-Benzoxazolesulfonyl chloride is a solid compound . It has a molecular weight of 217.63 g/mol and a molecular formula of C7H4ClNO3S .

Scientific Research Applications

Agricultural Chemicals

Benzoxazole: derivatives, including those modified with sulfonyl chloride groups, have shown a broad spectrum of biological activities beneficial in agriculture. They serve as important structures in the discovery of new agrochemicals due to their antibacterial, antiviral, and herbicidal activities . The modification of benzoxazole compounds can lead to the development of novel herbicides and insecticides, contributing to the management of pest resistance and control of crop diseases.

Antimicrobial Agents

The benzoxazole core structure is integral in the development of new antimicrobial agents. The sulfonyl chloride moiety can be used to introduce various substituents that enhance the antimicrobial efficacy of these compounds. This makes them valuable in the fight against drug-resistant strains of bacteria and other pathogens .

Drug Discovery

In medicinal chemistry, benzoxazole derivatives are recognized for their diverse pharmacological applications. The sulfonyl chloride group on the benzoxazole ring can act as a versatile intermediate for further chemical modifications, leading to the discovery of drugs with potential activities against diseases like cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Anticancer Research

Benzoxazoles, including those with a sulfonyl chloride group, are commonly found in anticancer compounds. They target a wide range of metabolic pathways and cellular processes involved in cancer pathology. The structural makeup of these compounds allows for efficient interaction with biological targets, making them promising candidates for anticancer drug development .

Safety and Hazards

5-Benzoxazolesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage. It is also fatal if swallowed or inhaled . It should be handled with appropriate safety measures, including wearing protective clothing and eye protection .

Mechanism of Action

Target of Action

5-Benzoxazolesulfonyl chloride, a derivative of benzoxazole, is known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . These activities suggest that 5-Benzoxazolesulfonyl chloride may interact with its targets in a similar manner, leading to changes in cellular processes.

Pharmacokinetics

Benzoxazole derivatives are known to exhibit a favourable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration . This suggests that 5-Benzoxazolesulfonyl chloride may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

Given the wide range of biological activities exhibited by benzoxazole derivatives, it is likely that 5-benzoxazolesulfonyl chloride may also have significant effects at the molecular and cellular levels .

Action Environment

It is known that the synthesis of benzoxazole derivatives can be influenced by various reaction conditions and catalysts . This suggests that environmental factors could potentially influence the action and efficacy of 5-Benzoxazolesulfonyl chloride.

properties

IUPAC Name

1,3-benzoxazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDQKPFOXIGKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzoxazole-5-sulfonyl chloride

CAS RN

1427173-25-8
Record name 1,3-benzoxazole-5-sulfonyl chloride
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